

3-Iodo-4,5-dimethoxybenzaldehyde as a building block for isoquinolines

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Compound of Interest

Compound Name:	3-Iodo-4,5-dimethoxybenzaldehyde
Cat. No.:	B1587035

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Application Notes & Protocols

Topic: **3-Iodo-4,5-dimethoxybenzaldehyde** as a Versatile Synthon for the Construction of Medicinally Relevant Isoquinolines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Advantage of 3-Iodo-4,5-dimethoxybenzaldehyde

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} The synthesis of diversely substituted isoquinolines is therefore a topic of intense interest for drug discovery programs.^{[2][4]}

This guide details the strategic application of **3-Iodo-4,5-dimethoxybenzaldehyde** as a superior building block for isoquinoline synthesis. The utility of this precursor is twofold:

- Inherent Bioactive Motif: The 4,5-dimethoxy substitution pattern is a common feature in many biologically active alkaloids, such as papaverine, providing a validated starting point for molecular design.^{[5][6]}

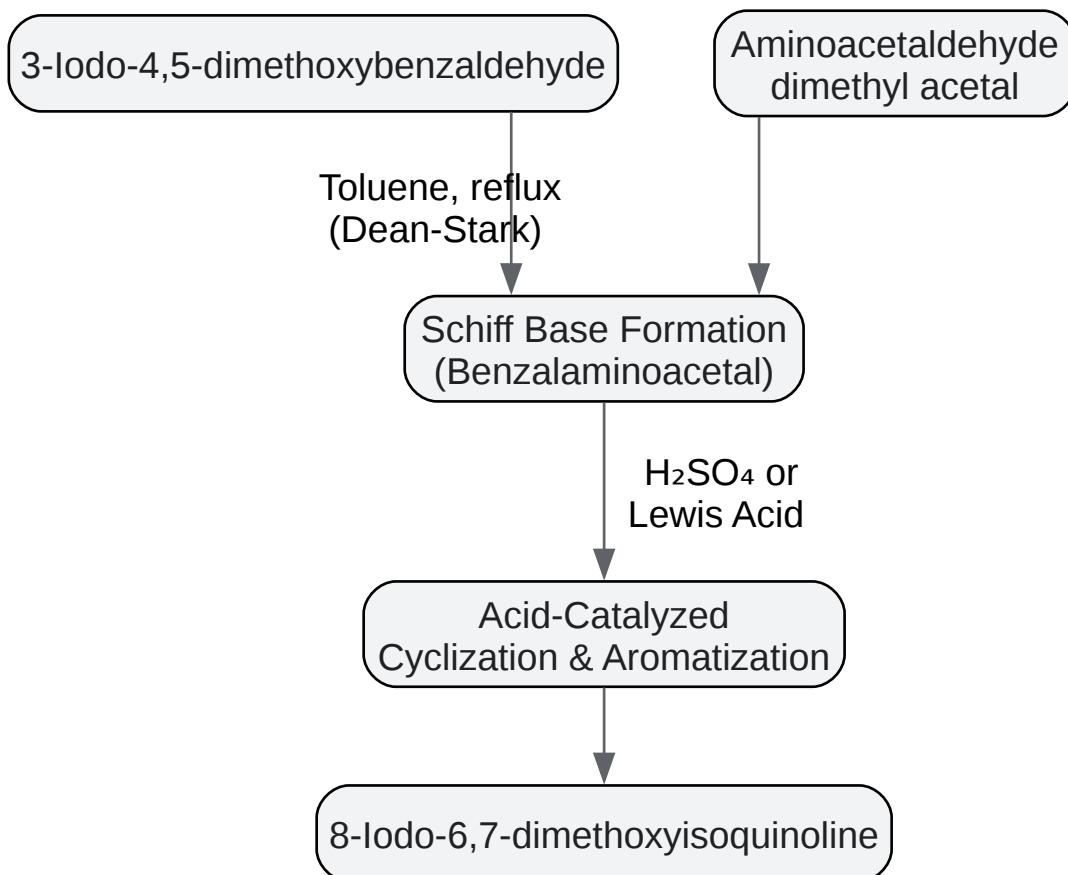
- A Handle for Diversification: The iodine atom at the 3-position is not merely a substituent; it is a versatile functional handle. It remains intact through classical cyclization methods and subsequently allows for a wide array of post-synthesis modifications via modern palladium-catalyzed cross-coupling reactions.^[7] This enables the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies.

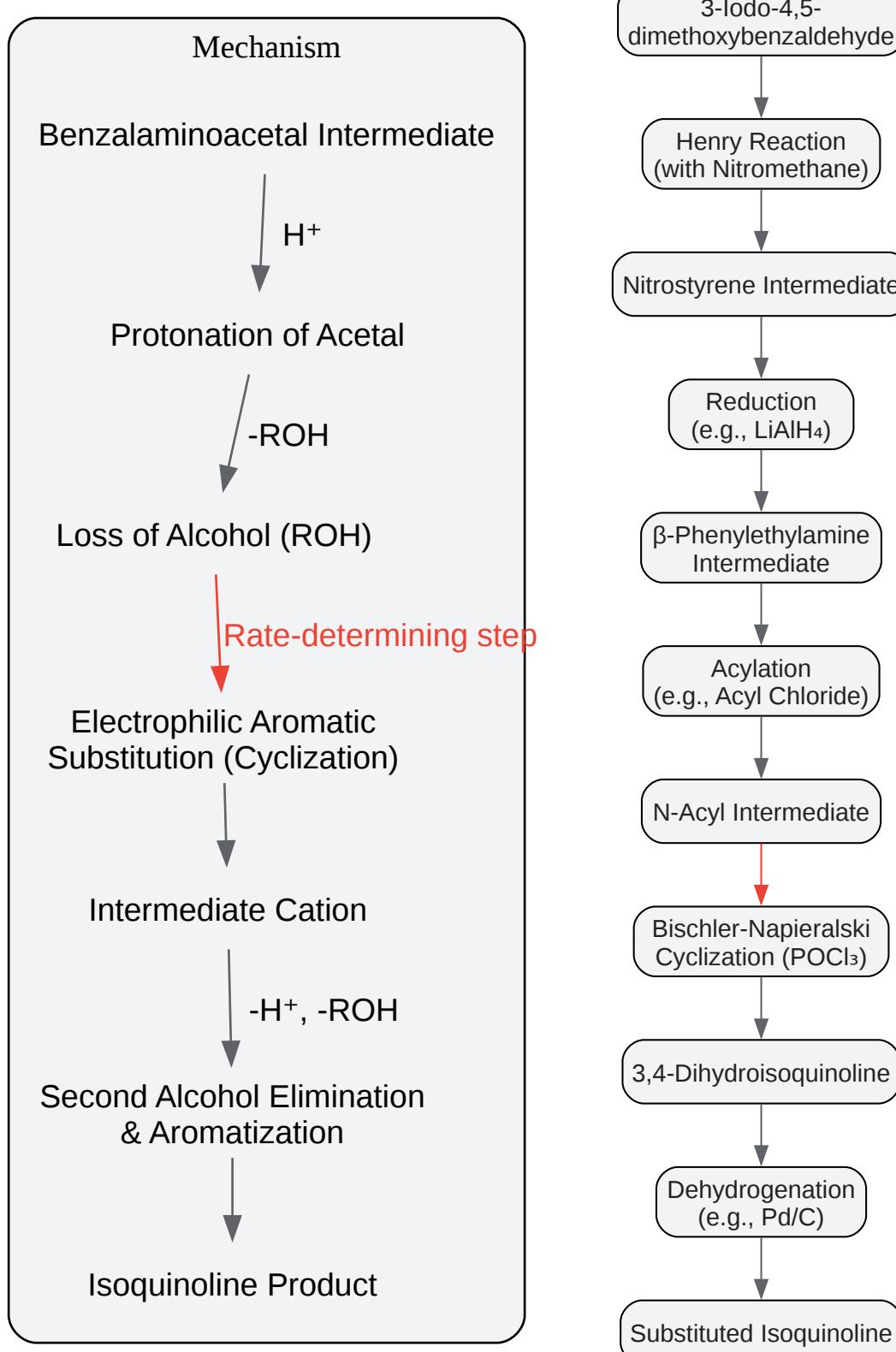
This document provides experienced-based protocols for two primary synthetic routes—the Pomeranz-Fritsch and Bischler-Napieralski pathways—and illustrates the subsequent functionalization of the resulting iodinated isoquinoline core.

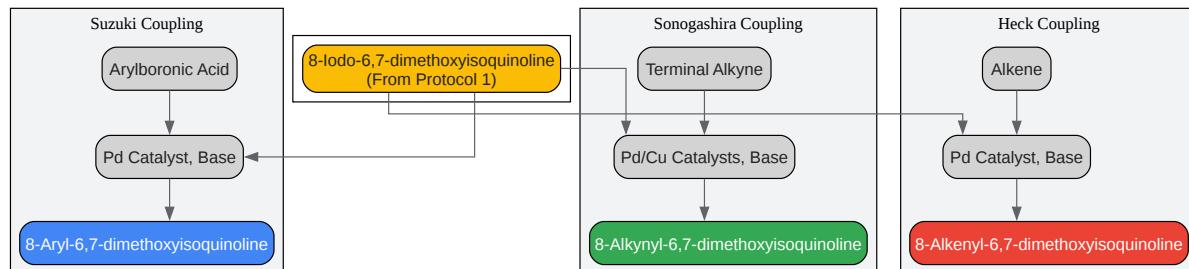
Synthetic Strategy I: The Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a direct and efficient acid-catalyzed method for constructing the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.^{[5][8][9]} The electron-donating nature of the two methoxy groups on our starting material facilitates the critical intramolecular electrophilic cyclization step, generally leading to good yields.^[10]

Logical Workflow: Pomeranz-Fritsch Synthesis







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